molecular formula C19H15NO5 B7883495 Methyl 3-[(4-methoxyphenyl)carbonyl]-4-oxo-1,4-dihydroquinoline-8-carboxylate

Methyl 3-[(4-methoxyphenyl)carbonyl]-4-oxo-1,4-dihydroquinoline-8-carboxylate

Cat. No. B7883495
M. Wt: 337.3 g/mol
InChI Key: TZNFETKYWPLCQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-[(4-methoxyphenyl)carbonyl]-4-oxo-1,4-dihydroquinoline-8-carboxylate is a useful research compound. Its molecular formula is C19H15NO5 and its molecular weight is 337.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-[(4-methoxyphenyl)carbonyl]-4-oxo-1,4-dihydroquinoline-8-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-[(4-methoxyphenyl)carbonyl]-4-oxo-1,4-dihydroquinoline-8-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for Methyl 3-[(4-methoxyphenyl)carbonyl]-4-oxo-1,4-dihydroquinoline-8-carboxylate involves the condensation of 4-methoxybenzoyl chloride with 8-amino-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, followed by esterification with methyl chloroformate.

Starting Materials
4-methoxybenzoyl chloride, 8-amino-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, Methyl chloroformate

Reaction
Step 1: Condensation of 4-methoxybenzoyl chloride with 8-amino-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid in the presence of a base such as triethylamine or pyridine to form the corresponding amide intermediate., Step 2: Esterification of the amide intermediate with methyl chloroformate in the presence of a base such as triethylamine or pyridine to form the final product, Methyl 3-[(4-methoxyphenyl)carbonyl]-4-oxo-1,4-dihydroquinoline-8-carboxylate.

properties

IUPAC Name

methyl 3-(4-methoxybenzoyl)-4-oxo-1H-quinoline-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO5/c1-24-12-8-6-11(7-9-12)17(21)15-10-20-16-13(18(15)22)4-3-5-14(16)19(23)25-2/h3-10H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZNFETKYWPLCQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CNC3=C(C2=O)C=CC=C3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-[(4-methoxyphenyl)carbonyl]-4-oxo-1,4-dihydroquinoline-8-carboxylate

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